molecular formula C13H15N5O3 B15218479 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 856571-99-8

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B15218479
CAS No.: 856571-99-8
M. Wt: 289.29 g/mol
InChI Key: PRAUWRJZAQJKCR-UHFFFAOYSA-N
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Description

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that includes both an amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 6-amino-1,3-dimethyluracil with 4-aminobenzoic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often making it more reactive.

    Substitution: The amino groups in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino groups and the pyrimidine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

856571-99-8

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,14-15H2,1-2H3,(H,16,19)

InChI Key

PRAUWRJZAQJKCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)N)N

Origin of Product

United States

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